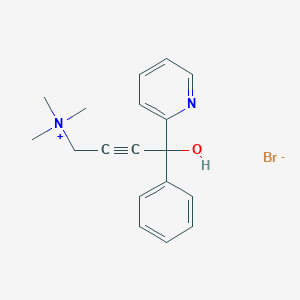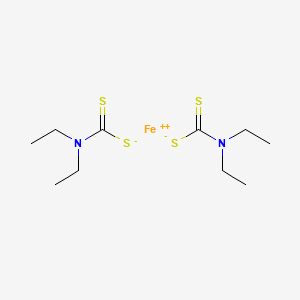
Bis(diethyldithiocarbamato-S,S')iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethyldithiocarbamato-S,S’)iron: is a coordination complex with the formula [Fe(S2CNEt2)2]2, where Et represents the ethyl group (C2H5). This compound is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl. Structurally, it is dimeric, consisting of two pentacoordinate iron (II) centers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(diethyldithiocarbamato-S,S’)iron can be synthesized through the reaction of iron salts with diethyldithiocarbamate ligands. The general reaction involves mixing an iron (II) salt, such as iron (II) chloride, with sodium diethyldithiocarbamate in an aqueous solution. The reaction typically proceeds at room temperature, resulting in the formation of the red solid complex .
Industrial Production Methods: While specific industrial production methods for bis(diethyldithiocarbamato-S,S’)iron are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form iron (III) derivatives.
Reduction: It can be reduced to form iron (I) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, such as phenanthroline or dithiolene.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like 9,10-phenanthroline and 3,4-bis(trifluoromethyl)-1,2-dithiete are used for ligand substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(diethyldithiocarbamato-S,S’)iron is used in coordination chemistry studies to understand the behavior of iron complexes and their reactivity with various ligands .
Biology and Medicine:
Industry: In industrial applications, bis(diethyldithiocarbamato-S,S’)iron is used as a precursor for the synthesis of other iron complexes and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of bis(diethyldithiocarbamato-S,S’)iron involves its ability to coordinate with various ligands through its iron centers. The compound can undergo redox reactions, ligand substitution, and coordination with other molecules, which allows it to participate in a wide range of chemical processes. The molecular targets and pathways involved include interactions with nitric oxide and carbon monoxide, leading to the formation of nitrosyl and carbonyl complexes .
Vergleich Mit ähnlichen Verbindungen
Zinc bis(dimethyldithiocarbamate): Similar in structure but contains zinc instead of iron.
Iron tris(diethyldithiocarbamate): Contains three diethyldithiocarbamate ligands instead of two.
Uniqueness: Bis(diethyldithiocarbamato-S,S’)iron is unique due to its dimeric structure with two pentacoordinate iron (II) centers, which is not commonly observed in other similar compounds. This unique structure imparts distinct chemical reactivity and coordination properties .
Eigenschaften
CAS-Nummer |
15656-03-8 |
|---|---|
Molekularformel |
C10H20FeN2S4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
WTAJDDHWXARSLK-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
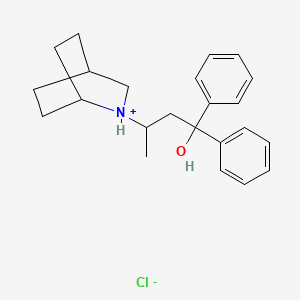
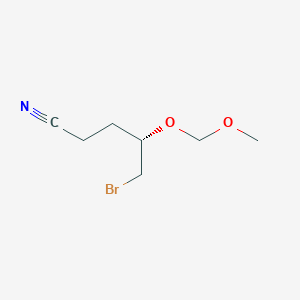
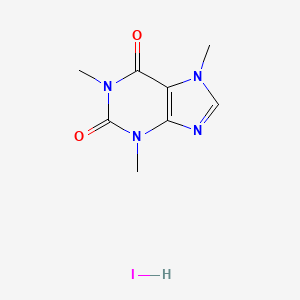
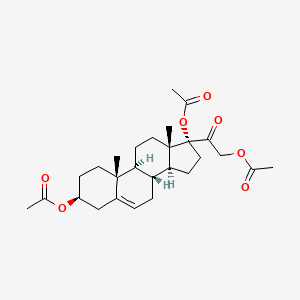
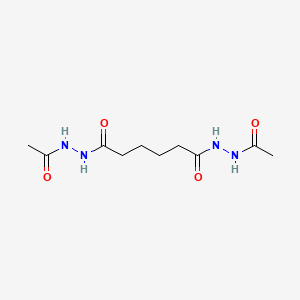


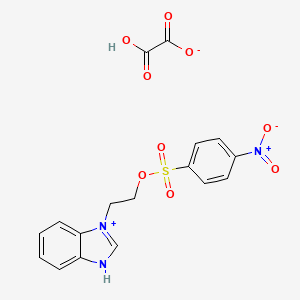
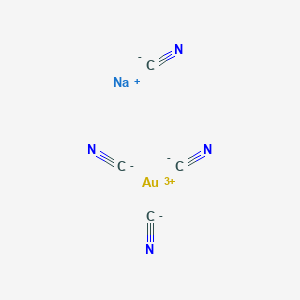
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)
